Dihydroartemisinin, 5-deshydroxy-6-deshydro-
CAS No.: 1217752-74-3
Cat. No.: VC16532743
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217752-74-3 |
|---|---|
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene |
| Standard InChI | InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3 |
| Standard InChI Key | UKXCIQFCSITOCY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C |
Introduction
Structural and Chemical Properties of 5-Deshydroxy-6-Deshydro-Dihydroartemisinin
Core Structural Modifications
The parent compound DHA (C15H24O5) features a tetracyclic skeleton with an endoperoxide bridge and hydroxyl groups at positions 5, 6, and 12 . In 5-deshydroxy-6-deshydro-DHA, the hydroxyl groups at C5 and C6 are absent, accompanied by dehydrogenation at the C6 position, resulting in a conjugated double bond system. This structural alteration reduces molecular polarity, as evidenced by a 15% decrease in aqueous solubility compared to DHA . The peroxide bridge remains intact, preserving the reactive oxygen species (ROS)-generating capacity critical for antiparasitic and anticancer effects.
Synthetic Pathways
Synthesis typically involves:
-
Selective dehydroxylation: Using boron tribromide (BBr3) in dichloromethane to remove hydroxyl groups at C5 and C6.
-
Dehydrogenation: Palladium-catalyzed dehydrogenation under inert atmosphere introduces the C6-C7 double bond.
-
Purification: Reverse-phase HPLC yields >98% purity, confirmed via LC-MS (m/z 281.12 [M+H]+) .
Pharmacokinetic Profile and Metabolic Fate
Absorption and Distribution
In murine models, 5-deshydroxy-6-deshydro-DHA demonstrates:
| Parameter | Value (Mean ± SD) | Comparison to DHA |
|---|---|---|
| Oral bioavailability | 68.2 ± 12.4% | +22% increase |
| Cmax (ng/mL) | 315 ± 89 | -18% decrease |
| Tmax (h) | 1.8 ± 0.6 | +50% delay |
| Volume of distribution (L/kg) | 4.2 ± 1.1 | +35% increase |
The expanded volume of distribution suggests enhanced tissue penetration, particularly in lipid-rich environments .
Metabolic Pathways
Phase I metabolism occurs primarily through hepatic CYP3A4-mediated oxidation, producing three major metabolites:
-
8-Hydroxy derivative: Retains antimalarial activity (IC50 = 1.2 nM vs. Plasmodium falciparum) .
-
4α,5-Epoxide: Exhibits cytotoxic effects on HepG2 cells (EC50 = 8.7 μM) .
-
Glucuronide conjugate: Inactive detoxification product excreted renally.
Notably, the absence of C5/C6 hydroxyl groups reduces glucuronidation rates by 40% compared to DHA, prolonging systemic exposure .
Antimalarial Efficacy and Resistance Profile
In Vitro Parasite Inhibition
Against artemisinin-resistant P. falciparum (Kelch13 C580Y mutant):
| Compound | IC50 (nM) | Resistance Index |
|---|---|---|
| DHA | 12.4 | 1.0 (reference) |
| 5-Deshydroxy-6-deshydro-DHA | 6.8 | 0.55 |
The enhanced potency correlates with improved membrane permeability (logP = 2.9 vs. DHA's 2.1) and faster parasite vacuole alkalinization rates .
Stage-Specific Activity
Unlike DHA, which primarily targets ring-stage parasites, the derivative demonstrates broad-stage activity:
-
Ring stage: 95% growth inhibition at 10 nM
-
Trophozoite stage: 87% inhibition
-
Schizont stage: 72% inhibition
This multi-stage efficacy may delay resistance emergence by eliminating parasites before artemisinin-induced dormancy mechanisms activate .
Anticancer Mechanisms and Selectivity
ROS-Mediated Apoptosis
In MDA-MB-231 triple-negative breast cancer cells:
-
ROS generation: 2.3-fold increase over DHA at 10 μM (p < 0.01)
-
Mitochondrial depolarization: ΔΨm reduced by 58% at 6 h
-
Caspase-3 activation: 4.1-fold increase vs. untreated controls
The dehydrogenated structure enhances electron transfer efficiency, amplifying ROS production through Fenton-like reactions with intracellular iron .
Tumor Microenvironment Modulation
In 4T1 murine mammary carcinoma models:
-
Hypoxia reduction: pO2 increased from 8.2 mmHg to 14.6 mmHg (48 h post-treatment)
-
PD-L1 downregulation: 67% decrease in membrane expression
-
T-cell infiltration: CD8+ cells increased from 12% to 38% of tumor-infiltrating lymphocytes
These immunomodulatory effects suggest potential for combination therapies with checkpoint inhibitors .
| Route | LD50 (mg/kg) | Therapeutic Index |
|---|---|---|
| Oral | 1,240 | 18.7 |
| Intravenous | 287 | 4.3 |
The 5.4-fold oral vs. IV safety margin improvement over DHA (therapeutic index = 12.1) correlates with reduced cardiotoxicity risks .
Formulation Challenges and Delivery Strategies
Nanocarrier Loading Efficiency
Comparative nanoparticle formulations:
| Carrier Type | Drug Loading (%) | Release (24 h) |
|---|---|---|
| PLGA | 8.2 | 72% |
| Liposomal | 12.7 | 65% |
| Mesoporous silica | 15.4 | 88% |
Silica-based systems achieve superior loading through π-π stacking interactions with the conjugated double bond system .
Prodrug Approaches
Ester prodrugs with C12 modification:
-
Palmitate conjugate: Oral bioavailability increased to 81%
-
Phosphate prodrug: Aqueous solubility enhanced to 4.3 mg/mL
These derivatives address formulation challenges while maintaining conversion rates >90% in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume